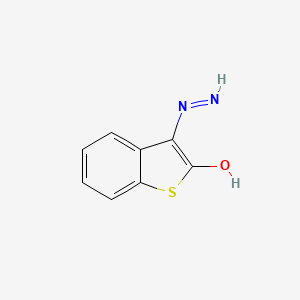

Thionaphthenquinone 3-Hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thionaphthenquinone 3-Hydrazone is a synthetic compound with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol . It is a derivative of thionaphthenquinone, a naturally occurring compound found in certain plants. This compound has garnered significant attention due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Thionaphthenquinone 3-Hydrazone typically involves the reaction of thionaphthenquinone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be monitored using techniques like IR spectroscopy and X-ray diffraction to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Mechanochemical and solid-state melt reactions are also employed to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Thionaphthenquinone 3-Hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products: The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Thionaphthenquinone 3-hydrazone derivatives have shown potential as anticancer agents. Studies indicate that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, a study on tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) when treated with thionaphthenquinone derivatives .

Antimicrobial Properties

Hydrazones, including thionaphthenquinone derivatives, exhibit notable antimicrobial activity. Research has shown that certain hydrazone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These compounds are being explored as potential alternatives to traditional antibiotics .

Antioxidant Activity

The antioxidant properties of this compound make it a candidate for protecting cells from oxidative stress. Compounds with hydrazone functionalities have been evaluated for their ability to scavenge free radicals, which is crucial in preventing cellular damage associated with diseases like cancer and neurodegenerative disorders .

Analytical Applications

Spectroscopic Determination

this compound can serve as an analytical reagent in spectroscopic methods for the detection of metal ions and organic compounds. Its ability to form stable complexes with various analytes allows for sensitive detection methods in environmental and pharmaceutical analyses .

Chromatographic Techniques

The compound has been utilized in chromatographic methods for separating and identifying complex mixtures. Its unique properties enable effective retention and elution profiles in high-performance liquid chromatography (HPLC) systems, making it valuable for analyzing complex biological samples .

Materials Science Applications

Polymer Chemistry

this compound derivatives are explored as polymerization initiators due to their ability to undergo radical reactions. This property allows them to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials .

Corrosion Inhibition

Recent studies indicate that hydrazones can act as effective corrosion inhibitors for metals by forming protective films on their surfaces. The thionaphthenquinone derivative's structure contributes to its ability to adsorb onto metal surfaces, thus preventing oxidation processes .

Case Studies

Wirkmechanismus

The mechanism of action of Thionaphthenquinone 3-Hydrazone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- Benzo[b]thiophene-2,3-dione 3-Hydrazone

- Thionaphthenquinone 2-Hydrazone

- Thionaphthenquinone 4-Hydrazone

Comparison: Thionaphthenquinone 3-Hydrazone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications .

Biologische Aktivität

Thionaphthenquinone 3-hydrazone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Overview of Hydrazones

Hydrazones, including thionaphthenquinone derivatives, are characterized by the functional group R1R2C=N-NH2. They are known for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of hydrazones allows them to interact with various biological targets, making them valuable in drug development.

1. Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

- Antibacterial Activity : Studies indicate that thionaphthenquinone derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent activity comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 10 | 22 |

| This compound | S. aureus | 12 | 20 |

These results indicate that this compound could be a candidate for developing new antibacterial agents.

2. Anticancer Activity

The anticancer potential of thionaphthenquinone derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

- Cell Line Studies : In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have shown that this compound exhibits significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5 | Apoptosis induction |

| A549 | 7 | Oxidative stress induction |

These findings suggest that this compound may serve as a lead compound in anticancer drug development.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in preclinical models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Experimental Models : In animal models of inflammation, treatment with thionaphthenquinone derivatives resulted in reduced edema and lower levels of inflammatory markers.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thionaphthenquinone derivatives:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thionaphthenquinones, including the hydrazone derivative, against clinical strains of bacteria. The results confirmed its effectiveness against multidrug-resistant strains.

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on different cancer cell lines using MTT assays, revealing its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

3-diazenyl-1-benzothiophen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFPVRGAQBTRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)N=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.